![molecular formula C18H15Cl2FN4O2 B15062493 tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062493.png)
tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves multiple steps, typically starting with the preparation of the indole core. The indole derivatives are synthesized through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and others .
Chemical Reactions Analysis
tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can be compared with other indole derivatives, such as:
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines.
tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6: This compound has similar structural features and is used in various chemical reactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H15Cl2FN4O2 |
|---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
tert-butyl N-(3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C18H15Cl2FN4O2/c1-18(2,3)27-17(26)25(4)11-5-10(21)8(6-22)12-13-14(20)9(19)7-23-16(13)24-15(11)12/h5,7H,1-4H3,(H,23,24) |
InChI Key |
YTNRJTWFLPFLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=NC=C(C(=C23)Cl)Cl)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


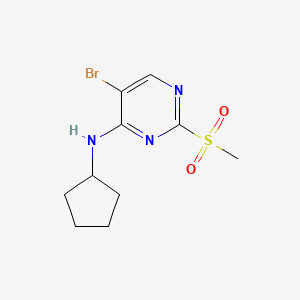
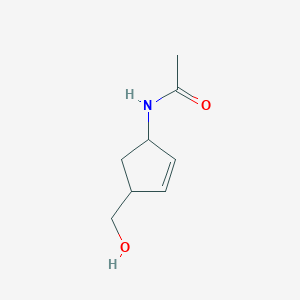
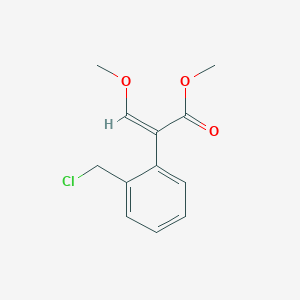
![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B15062421.png)
![7-(1-Methylethyl)-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B15062435.png)
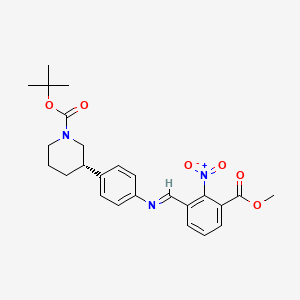
![2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B15062442.png)
![N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B15062447.png)
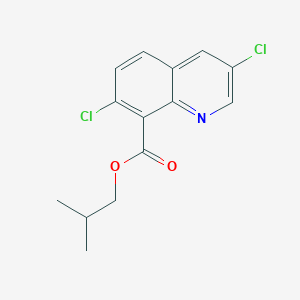
![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B15062451.png)
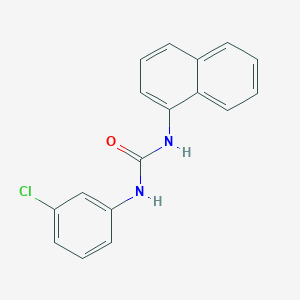
![Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester](/img/structure/B15062464.png)
![3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride](/img/structure/B15062503.png)
![tert-Butyl (3-bromo-4-chloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062506.png)
